molecular formula C17H21N3O3S B12260811 N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12260811
M. Wt: 347.4 g/mol
InChI Key: HCEIRRFTHZHQGW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-2-22-12-4-3-5-14-15(12)19-17(24-14)20-8-9-23-13(10-20)16(21)18-11-6-7-11/h3-5,11,13H,2,6-10H2,1H3,(H,18,21)

InChI Key

HCEIRRFTHZHQGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling cyclization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve multi-step processes that are optimized for yield and purity. These methods may include microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used .

Scientific Research Applications

N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. Additionally, it may modulate receptor activity, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-4-(4-ethoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide include other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

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